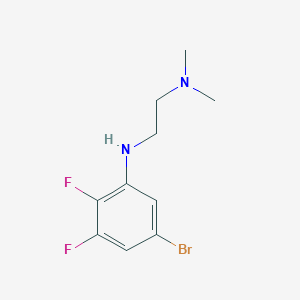

N'-(5-Bromo-2,3-difluoro-phenyl)-N,N-dimethyl-ethane-1,2-diamine

Description

Properties

IUPAC Name |

N-(5-bromo-2,3-difluorophenyl)-N',N'-dimethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrF2N2/c1-15(2)4-3-14-9-6-7(11)5-8(12)10(9)13/h5-6,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HETFMODAAQTVGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=C(C(=CC(=C1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801166304 | |

| Record name | 1,2-Ethanediamine, N2-(5-bromo-2,3-difluorophenyl)-N1,N1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704067-26-4 | |

| Record name | 1,2-Ethanediamine, N2-(5-bromo-2,3-difluorophenyl)-N1,N1-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704067-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N2-(5-bromo-2,3-difluorophenyl)-N1,N1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801166304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Functionalization of a suitably substituted aromatic ring (with bromine and fluorine substituents).

- Introduction of the ethane-1,2-diamine side chain with N,N-dimethyl substitution.

- Protection/deprotection steps or use of activating agents to facilitate amine substitution.

Stepwise Preparation

While direct literature on this exact compound's synthesis is limited, closely related synthetic procedures for similar substituted anilines and diamines provide a reliable framework.

Step 1: Preparation of 5-Bromo-2,3-difluoroaniline Intermediate

- Starting from a 5-bromo-2,3-difluorobenzene derivative, nitration or direct amination methods introduce the amino group at the para or ortho position relative to bromine.

- Fluorine substituents are introduced via electrophilic fluorination or from fluorinated precursors.

- This intermediate serves as the aromatic amine precursor for further substitution.

Step 2: Alkylation with N,N-Dimethyl-ethane-1,2-diamine

- The aromatic amine is reacted with ethane-1,2-diamine derivatives bearing N,N-dimethyl groups.

- Typical conditions involve nucleophilic substitution or reductive amination.

- Use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere (nitrogen) at elevated temperatures (e.g., 80°C) enhances reaction efficiency.

- Catalysts or coupling agents such as carbonyldiimidazole (CDI) may be used to activate amine groups or facilitate bond formation.

Step 3: Purification and Isolation

- Column chromatography on silica gel with eluent mixtures such as ethyl acetate (EA) and petroleum ether (PE) in ratios like 1:2 is common for purification.

- Final product is obtained as a purified solid or oil, confirmed by NMR and LC-MS.

Experimental Data and Reaction Conditions

Note: While these examples are for related brominated aromatic amines, the methodology is adaptable for the difluoro-substituted analogs by adjusting fluorine source and reaction conditions accordingly.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR):

Characteristic aromatic proton signals and methyl singlets confirm substitution patterns. For example, 1H NMR peaks at δ 7.33 (s), 7.13 (t), 6.92 (d), and methyl singlet at δ 3.26 confirm the aromatic and methyl environment.Liquid Chromatography-Mass Spectrometry (LC-MS):

Molecular ion peaks corresponding to expected molecular weights (e.g., m/z 228.1 for intermediates) confirm the molecular identity.Purity and Yield:

Column chromatography yields typically range around 60-65%, indicating efficient synthesis with manageable side products.

Summary Table of Key Preparation Parameters

| Parameter | Value / Condition |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C reflux |

| Atmosphere | Nitrogen (inert) |

| Reaction Time | ~2 hours |

| Purification Method | Silica gel column chromatography (EA:PE = 1:2) |

| Yield | ~63% for key intermediate |

| Analytical Techniques | 1H NMR, LC-MS |

Chemical Reactions Analysis

Types of Reactions

N’-(5-Bromo-2,3-difluoro-phenyl)-N,N-dimethyl-ethane-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the bromine and fluorine substituents.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N'-(5-Bromo-2,3-difluoro-phenyl)-N,N-dimethyl-ethane-1,2-diamine. For instance, research has shown that certain N-heterocycles exhibit promising antiviral activity against viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) . The structural characteristics of this compound suggest that it may also interact with viral proteins or inhibit viral replication pathways.

Inhibition of Enzymatic Activity

The compound's ability to inhibit specific enzymes is another area of interest. Compounds with similar structures have been shown to inhibit RNA polymerases and other critical enzymes in viral replication . This inhibition can lead to reduced viral loads in infected cells, making it a candidate for further investigation in antiviral drug development.

Materials Science

Polymer Additives

In materials science, this compound can serve as a functional additive in polymer formulations. Its fluorinated structure may enhance the thermal stability and chemical resistance of polymers. Fluorinated compounds are known for their low surface energy and hydrophobic properties, making them desirable for applications in coatings and sealants.

Nanomaterials Development

The compound may also find applications in the synthesis of nanomaterials. By modifying the surface properties of nanoparticles or nanocomposites with this compound, researchers can tailor their interactions with biological systems or improve their performance in electronic devices.

Case Studies

Mechanism of Action

The mechanism of action of N’-(5-Bromo-2,3-difluoro-phenyl)-N,N-dimethyl-ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Key Observations :

- Halogen vs.

- Aromatic Core: Quinoline and phenanthridine derivatives exhibit planar aromatic systems, enabling π-π stacking interactions with biological targets, unlike the non-planar phenyl group in the target compound .

Anticancer Potential

- 4-Aminoquinoline Derivatives: N'-(7-Chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine showed superior cytotoxicity against breast cancer cells (IC₅₀ values lower than chloroquine) . The chloro substituent on the quinoline core likely enhances DNA intercalation or topoisomerase inhibition.

- Phenanthridine Analogs : The compound in demonstrated moderate antitumor activity, attributed to its extended aromatic system interfering with DNA replication .

- Target Compound: While direct data are unavailable, bromo/fluoro groups may improve membrane permeability and target affinity compared to non-halogenated analogs .

Synergistic Effects with Therapeutics

- The chloroquine analog N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine enhanced cancer cell killing when combined with Akt inhibitors, suggesting halogenated diamines can potentiate kinase-targeted therapies .

Biological Activity

N'-(5-Bromo-2,3-difluoro-phenyl)-N,N-dimethyl-ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H13BrF2N2

- Molecular Weight : 279.130 g/mol

- IUPAC Name : N-(5-bromo-2,3-difluorophenyl)-N',N'-dimethylethane-1,2-diamine

The presence of bromine and fluorine atoms, along with the dimethylamine group, contributes to its unique reactivity and potential biological interactions .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. Research suggests that halogenated compounds like this one can modulate enzyme activity and receptor interactions, which may lead to various therapeutic effects. For instance, fluorinated compounds often exhibit enhanced lipophilicity and electron-withdrawing properties, which can increase their potency against certain biological targets .

Anticancer Activity

Several studies have investigated the anticancer potential of fluorinated compounds similar to this compound. For example, fluorinated derivatives have shown increased potency in inhibiting histone deacetylases (HDACs), which are crucial in cancer cell proliferation. Compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| SF5-vorinostat | Hep-G2 | 0.32 |

| N'-(5-Bromo...) | DU145 | TBD |

| Largazole | MV4-11 | 0.76 |

Case Studies

- Study on Fluorinated HDAC Inhibitors : A comparative study on various fluorinated compounds showed that those with increased fluorination exhibited enhanced cytotoxicity against several human cancer cell lines. This suggests that this compound could be a promising candidate for further investigation in anticancer therapy .

- Mechanistic Insights : Another investigation utilized NMR spectroscopy to explore how fluorinated derivatives bind to proteins involved in cancer pathways. This study highlighted the potential for this compound to interact with critical biomolecules influencing cell growth and survival .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(5-Bromo-2,3-difluoro-phenyl)-N,N-dimethyl-ethane-1,2-diamine?

- Methodological Answer : A multi-step approach is recommended. Begin with constructing the aromatic core (5-bromo-2,3-difluorophenyl) via halogenation and fluorination of a phenyl precursor. Subsequent coupling with N,N-dimethylethane-1,2-diamine can be achieved using Buchwald-Hartwig amination or nucleophilic aromatic substitution under controlled pH and temperature (e.g., 80–100°C in DMF or THF). Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and characterization by LC-MS are critical to confirm intermediate integrity .

Q. How to characterize this compound using advanced spectroscopic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm, dimethylamino groups at δ 2.2–2.5 ppm) and carbon backbone. -NMR can resolve fluorine substituents (δ -110 to -140 ppm for ortho/para fluorines) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion confirmation (expected [M+H] ~331.1 Da) .

- X-ray Crystallography : For solid-state structure determination, employ SHELXL for refinement, ensuring proper cryogenic conditions (100 K) and synchrotron radiation for high-resolution data .

Q. What safety protocols are essential during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Flame-retardant lab coats, nitrile gloves, and chemical goggles.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF).

- Storage : Store at 2–8°C in amber glass vials under inert gas (N) to prevent degradation. Avoid long-term storage; monitor for decomposition via TLC or HPLC .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent choice). Standardize protocols:

- Use DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Validate results across multiple cell lines (e.g., HEK293, HeLa) and employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays). Cross-reference with structural analogs (e.g., pyrazolo[1,5-a]pyrimidine derivatives) to identify SAR trends .

Q. What computational strategies predict its interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, focusing on the bromo-fluoroaryl moiety’s halogen bonding potential.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Parameterize fluorine atoms using CHARMM36 force field .

- QSAR : Train models on PubChem bioassay data (e.g., AID 1259361) to correlate substituent effects (e.g., Br vs. CF) with activity .

Q. How do solvent polarity and temperature affect synthetic yields?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the diamine moiety, but may promote side reactions (e.g., Hofmann elimination). Optimize via DoE (Design of Experiments):

- Screen solvents (DMF vs. THF) at 60–120°C.

- Monitor reaction progress by in-situ IR for amine consumption. Higher temperatures (>100°C) typically improve coupling efficiency but risk decomposition .

Q. What are the degradation products under physiological conditions?

- Methodological Answer : Incubate the compound in PBS (pH 7.4, 37°C) for 48 hours. Analyze via UPLC-QTOF-MS to identify:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.